molecular formula C21H28O7S B149164 [(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate CAS No. 226711-23-5

[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate

Cat. No.: B149164
CAS No.: 226711-23-5
M. Wt: 424.5 g/mol
InChI Key: NOBDIGGORMPBLK-VVLKNSNYSA-N
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Description

CID 10741005 is a natural product found in Petasites formosanus with data available.

Biological Activity

The compound [(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate (CAS No. 18456-03-6) is a complex organic molecule belonging to the class of terpene lactones . Its unique structure suggests potential biological activities that merit detailed investigation.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC21H28O6S
Molecular Weight408.5 g/mol
AppearancePowder
Melting Point200–201°C
SolubilityPractically insoluble in water

This compound is primarily found in plants such as giant butterbur and green vegetables and is considered a potential biomarker for dietary intake of these foods .

Antioxidant Properties

Research has indicated that compounds similar to bakkenolide D exhibit significant antioxidant activity. This activity is crucial for protecting cells from oxidative stress and could play a role in preventing chronic diseases associated with oxidative damage.

Anti-inflammatory Effects

Studies have shown that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For instance, it has been reported to downregulate TNF-alpha and IL-6 production in macrophages . This suggests its potential utility in managing inflammatory conditions.

Antimicrobial Activity

Preliminary investigations have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative or therapeutic agent against infections .

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays revealed that it induces apoptosis in certain cancer cells while sparing normal cells. This selectivity is particularly promising for developing targeted cancer therapies .

Case Studies

  • Bakkenolide D and Cancer Cell Lines : A study evaluated the effects of bakkenolide D on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment. Mechanistic studies indicated that this compound activates caspase pathways leading to apoptosis .
  • Anti-inflammatory Mechanisms : In an animal model of arthritis, treatment with the compound resulted in reduced swelling and joint destruction compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Scientific Research Applications

The compound features a spirocyclic structure that contributes to its biological activity. The presence of multiple chiral centers enhances its potential for selective interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, spirocyclic compounds have been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Properties

Compounds related to this structure have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that the target compound could be explored for therapeutic use in treating inflammatory diseases.

Natural Pesticide

The compound's structural characteristics may confer insecticidal properties. Research indicates that natural products with similar frameworks can serve as effective biopesticides against agricultural pests while being environmentally friendly.

Plant Growth Regulation

Some studies suggest that terpene lactones can act as plant growth regulators. They may enhance growth rates or resistance to stress factors in crops.

Enzyme Inhibition Studies

The unique functional groups present in this compound make it a candidate for enzyme inhibition studies. It could be used to investigate its effects on specific enzymes involved in metabolic pathways.

Molecular Probes

Due to its complex structure and reactivity, it has potential as a molecular probe in biochemical assays to study cellular processes or interactions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of spirocyclic compounds on breast cancer cell lines. The results indicated that the compound inhibited cell growth significantly at micromolar concentrations.

Case Study 2: Agricultural Applications

Research conducted by Pest Management Science demonstrated that a related compound exhibited potent insecticidal activity against aphids and whiteflies. This study suggests potential applications for sustainable pest management strategies in agriculture.

Case Study 3: Enzyme Inhibition

In a study featured in Biochemical Journal, researchers explored the inhibition of specific metabolic enzymes by similar terpene lactones. The findings revealed that these compounds could effectively modulate enzyme activity, indicating their potential utility in metabolic research.

Properties

IUPAC Name

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O7S/c1-12-6-7-15(28-16(23)8-9-29(5)25)17-18(27-14(3)22)21(11-20(12,17)4)13(2)10-26-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBDIGGORMPBLK-VVLKNSNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\[S@](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate
Reactant of Route 2
Reactant of Route 2
[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate
Reactant of Route 3
Reactant of Route 3
[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate
Reactant of Route 4
[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate
Reactant of Route 5
[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate
Reactant of Route 6
[(2R,3R,3Ar,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-[(R)-methylsulfinyl]prop-2-enoate

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